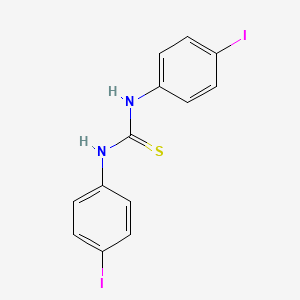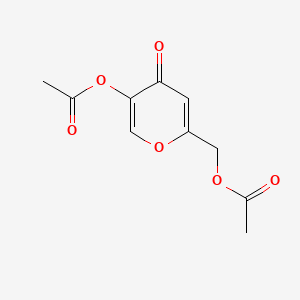![molecular formula C25H25BrN4O3S B11998802 N'-[(E)-biphenyl-4-ylmethylidene]-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B11998802.png)
N'-[(E)-biphenyl-4-ylmethylidene]-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-[1,1’-BIPHENYL]-4-YLMETHYLIDENE]-2-{4-[(4-BROMOPHENYL)SULFONYL]-1-PIPERAZINYL}ACETOHYDRAZIDE is a complex organic compound with the molecular formula C25H25BrN4O3S and a molecular weight of 541.471 g/mol . This compound is part of a class of hydrazones, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
The synthesis of N’-[(E)-[1,1’-BIPHENYL]-4-YLMETHYLIDENE]-2-{4-[(4-BROMOPHENYL)SULFONYL]-1-PIPERAZINYL}ACETOHYDRAZIDE typically involves the reaction of biphenyl-4-carbohydrazide with 4-bromobenzaldehyde under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N’-[(E)-[1,1’-BIPHENYL]-4-YLMETHYLIDENE]-2-{4-[(4-BROMOPHENYL)SULFONYL]-1-PIPERAZINYL}ACETOHYDRAZIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl and piperazine moieties play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The sulfonyl group enhances the compound’s solubility and stability, facilitating its biological activity .
Comparison with Similar Compounds
N’-[(E)-[1,1’-BIPHENYL]-4-YLMETHYLIDENE]-2-{4-[(4-BROMOPHENYL)SULFONYL]-1-PIPERAZINYL}ACETOHYDRAZIDE can be compared with other similar compounds such as:
- N’-[(E)-1-[1,1’-BIPHENYL]-4-YLETHYLIDENE]-2-[4-(2-CHLOROBENZYL)-1-PIPERAZINYL]ACETOHYDRAZIDE
- N’-{(E)-[3-(BENZYLOXY)PHENYL]METHYLIDENE}-2-{4-[(4-BROMOPHENYL)SULFONYL]-1-PIPERAZINYL}ACETOHYDRAZIDE
- N’-{(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-{4-[(4-BROMOPHENYL)SULFONYL]-1-PIPERAZINYL}ACETOHYDRAZIDE
These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical properties and biological activities.
Properties
Molecular Formula |
C25H25BrN4O3S |
|---|---|
Molecular Weight |
541.5 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(4-phenylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H25BrN4O3S/c26-23-10-12-24(13-11-23)34(32,33)30-16-14-29(15-17-30)19-25(31)28-27-18-20-6-8-22(9-7-20)21-4-2-1-3-5-21/h1-13,18H,14-17,19H2,(H,28,31)/b27-18+ |
InChI Key |
VPNHHULSRMUMLT-OVVQPSECSA-N |
Isomeric SMILES |
C1CN(CCN1CC(=O)N/N=C/C2=CC=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1CN(CCN1CC(=O)NN=CC2=CC=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethoxy-6-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11998729.png)

![(10R,13S)-17-(1-hydroxypropan-2-yl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B11998733.png)


![Ethyl [5-(5-nitrofuran-2-yl)-2-oxo-1,3,4-thiadiazol-3(2H)-yl]acetate](/img/structure/B11998746.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B11998757.png)
![4-[(E)-2-phenylethenyl]morpholine](/img/structure/B11998765.png)


![4-{[(E)-9-anthrylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998788.png)
![9-Bromo-2-(2-furyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998793.png)
![3-(1H-benzotriazol-1-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11998794.png)
